Product packaging for Methyl 2,6-diaminohexanoate(Cat. No.:)

Methyl 2,6-diaminohexanoate

Cat. No.: B8810720
M. Wt: 160.21 g/mol
InChI Key: KPNBUPJZFJCCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,6-diaminohexanoate, commonly supplied as its dihydrochloride salt, is a derivative of the essential amino acid L-lysine where the carboxylic acid group has been esterified . This modification makes it a valuable building block and intermediate in synthetic organic chemistry and biochemical research. The compound is characterized by the molecular formula C7H18Cl2N2O2 and a molecular weight of 233.14 g/mol . It is typically stored under an inert atmosphere at room temperature to ensure stability . In research contexts, this ester derivative of lysine is primarily utilized as a precursor in the synthesis of more complex molecules. Its protected carboxyl group and two primary amino groups make it a versatile intermediate for peptide synthesis and the creation of amino acid-based ionic liquids (AA ILs), which are an emerging class of compounds with applications in drug delivery, catalysis, and green chemistry . Researchers value it for its role in studying and modifying the properties of lysine for various biotechnological and pharmaceutical applications. Safety and Handling: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should refer to the Safety Data Sheet for detailed handling and hazard information. The compound has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O2 B8810720 Methyl 2,6-diaminohexanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 2,6-diaminohexanoate

InChI

InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3

InChI Key

KPNBUPJZFJCCIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCN)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Esterification Pathways for Methyl 2,6-diaminohexanoate

This compound is primarily synthesized through the esterification of its parent amino acid, 2,6-diaminohexanoic acid (lysine). The most common and direct method is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating lysine (B10760008), typically in its hydrochloride salt form, with methanol (B129727) in the presence of a strong acid catalyst.

A standard laboratory procedure involves suspending 2,6-diaminohexanoic acid hydrochloride in dry methanol. prepchem.com Gaseous hydrogen chloride is then bubbled through the mixture, which serves a dual purpose: it acts as the catalyst and ensures the reaction medium remains anhydrous, which is crucial for driving the equilibrium towards the ester product. The reaction mixture is typically heated under reflux to achieve a satisfactory reaction rate. The process results in the formation of this compound, usually as its dihydrochloride (B599025) salt, which can be isolated upon cooling and removal of the solvent. The yield for this type of reaction is generally high. lookchem.com

The reaction mechanism follows the typical pathway for Fischer esterification:

Protonation of the carboxylic acid carbonyl group by the strong acid catalyst, which activates it towards nucleophilic attack.

Nucleophilic attack by the hydroxyl group of methanol on the protonated carbonyl carbon.

Proton transfer from the attacking methanol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final methyl ester product.

Derivatization Strategies Utilizing Diaminohexanoate Scaffolds

The presence of two primary amino groups and a methyl ester functionality makes this compound a valuable scaffold for synthesizing a wide range of more complex molecules. These functional groups offer multiple points for chemical modification, allowing for the construction of diverse molecular architectures.

Synthesis of Triazole-Based Derivatives (e.g., Angiolin Precursors)

The diaminohexanoate scaffold is a key component in the synthesis of certain triazole-containing compounds. Triazoles are five-membered heterocyclic rings with three nitrogen atoms, known for a variety of pharmacological activities. chemmethod.commdpi.com The synthesis of triazole derivatives often involves cycloaddition reactions. raco.cat

For instance, the compound Angiolin is identified as (S)-2,6-diaminohexanoic acid 3-methyl-1,2,4-triazolyl-5-thioacetate. researchgate.net The synthesis of precursors to such molecules can utilize the diaminohexanoate structure. One of the amino groups (α or ε) of the diaminohexanoate can be modified to introduce a functional group, such as an azide (B81097) or an alkyne, which can then participate in a "click" chemistry reaction, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a 1,2,3-triazole ring. mdpi.com Alternatively, the amino groups can react with reagents to build a 1,2,4-triazole (B32235) ring system through multi-step condensation and cyclization reactions. scispace.com These strategies allow for the covalent linking of the diaminohexanoate backbone to a triazole moiety, creating precursors for complex therapeutic agents. researchgate.net

Imine Formation and Analogues

The primary amino groups of this compound can readily react with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. libretexts.org The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to fully protonate the starting amine, which would render it non-nucleophilic. libretexts.orglibretexts.org

A general procedure involves reacting this compound with one or two equivalents of an aldehyde or ketone in a suitable solvent like ethanol. iosrjournals.org The reaction can be driven to completion by removing the water formed, for example, by using molecular sieves or a Dean-Stark apparatus. operachem.com Research has demonstrated the synthesis of imine derivatives from 2,6-diaminohexanoic acid and various aromatic aldehydes, resulting in products like N-({2-amino-6-[(E)-benzylideneamino]hexyl}oxy)aniline. iosrjournals.org A similar reaction with the methyl ester would proceed selectively at the α- and ε-amino groups to produce mono- or di-imine derivatives, which are versatile intermediates for further chemical transformations.

Reactant 1Reactant 2Product TypeKey Conditions
This compoundAldehyde (e.g., Benzaldehyde)Mono- or Di-imine (Schiff Base)Acid catalysis (e.g., acetic acid), Ethanol, Reflux
This compoundKetone (e.g., Cyclohexanone)Mono- or Di-imine (Schiff Base)Acid catalysis, Removal of water

Targeted Amino Acid and Peptide Conjugations

The structure of this compound is ideal for creating conjugates with other amino acids and peptides. google.com With its two distinct amino groups and a carboxyl group (accessible after ester hydrolysis), it can act as a linker or a branching point in peptide chains. The ε-amino group of lysine is frequently used in nature and in synthetic chemistry for post-translational modifications and for creating branched peptides. nih.gov

In synthetic applications, one of the amino groups (typically the α-amino group) is protected while the other (ε-amino) is used for conjugation, or vice-versa. For example, N²-Fmoc-2,6-diaminohexanoic acid esters have been used as building blocks to conjugate larger molecules like ethylenediamine-N,N,N′,N′-tetraacetic acid (EDTA) for introduction into peptide nucleic acids (PNAs). nih.gov This strategy allows for the precise placement of functional moieties onto a peptide backbone. The methyl ester of 2,6-diaminohexanoic acid can be incorporated into a peptide chain via standard peptide coupling reactions (e.g., using coupling reagents like DCC or HBTU) after protecting one of its amino groups. This makes it a crucial component in synthesizing peptidomimetics and other complex biomolecules. google.comnih.gov

Enantioselective and Stereocontrolled Synthetic Approaches

Producing enantiomerically pure forms of this compound, such as the (S)- or (R)-isomer, is critical for applications in pharmaceuticals and biological studies, as stereochemistry often dictates biological activity. sigmaaldrich.comresearchgate.net

The most straightforward approach to obtaining an enantiopure final product is to start with an enantiopure precursor. L-Lysine ((S)-2,6-diaminohexanoic acid) is a naturally occurring proteinogenic amino acid that is widely available in high enantiomeric purity. nih.govsigmaaldrich.com Performing the Fischer esterification described in section 2.1 on L-Lysine directly yields Methyl (S)-2,6-diaminohexanoate, preserving the stereocenter at the α-carbon.

Alternatively, enantioselective synthesis can be achieved through enzymatic methods. Enzymatic hydrolysis is a powerful technique for resolving racemic mixtures. For example, a racemic mixture of N-acyl-2,6-diaminohexanoic acid could be subjected to hydrolysis by an L-specific acylase. The enzyme would selectively hydrolyze the N-acyl group from the L-enantiomer, leaving the D-enantiomer acylated. The resulting free L-amino acid and the N-acyl-D-amino acid can then be separated. The L-amino acid can subsequently be esterified to yield the enantiopure methyl ester. This method is valued for its high selectivity and environmentally benign reaction conditions. Organocatalytic methods, such as enantioselective Mannich additions to form diamino acid derivatives, also represent a modern approach to stereocontrolled synthesis in this field. nih.gov

MethodStarting MaterialKey Reagent/ProcessProductAdvantage
Chiral Pool SynthesisL-Lysine ((S)-2,6-diaminohexanoic acid)Methanol, HClMethyl (S)-2,6-diaminohexanoateHigh enantiomeric purity, readily available starting material
Enzymatic ResolutionRacemic N-acyl-2,6-diaminohexanoic acidL-specific acylase enzyme(S)-2,6-diaminohexanoic acidHigh enantioselectivity, mild conditions

Biochemical and Metabolic Research Insights

Enzymatic Pathways Involving 2,6-Diaminohexanoate and its Metabolites

The biosynthesis and breakdown of L-lysine (2,6-diaminohexanoate) are crucial for cellular function and are governed by specific, highly regulated enzymatic pathways. Organisms have evolved two distinct routes for its synthesis, while its catabolism primarily follows a single major pathway.

Nature employs two primary, evolutionarily distinct pathways for the de novo synthesis of L-lysine: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.orgresearchgate.net

Diaminopimelate (DAP) Pathway: This pathway is prevalent in most bacteria, archaea, plants, and algae. researchgate.netasm.orgfrontiersin.org It belongs to the aspartate-derived biosynthetic family, which also produces other amino acids like threonine and methionine. wikipedia.orgresearchgate.net The DAP pathway begins with aspartate and pyruvate. asm.org The process involves several enzymatic steps that converge on the formation of meso-diaminopimelate, which is then irreversibly decarboxylated by diaminopimelate decarboxylase to yield L-lysine. wikipedia.orgresearchgate.net There are four known variations of the DAP pathway, including the acetylase, succinylase, dehydrogenase, and aminotransferase pathways, which differ in how an intermediate, tetrahydrodipicolinate, is converted to diaminopimelate. wikipedia.orgfrontiersin.org

Alpha-Aminoadipate (AAA) Pathway: This pathway is characteristic of higher fungi (like yeast), euglenids, and has also been identified in some bacteria such as Thermus thermophilus. wikipedia.orgwikipedia.orgmdpi.com Unlike the DAP pathway, the AAA pathway is part of the glutamate (B1630785) biosynthetic family. wikipedia.org It starts with the condensation of α-ketoglutarate and acetyl-CoA to form homocitrate. wikipedia.orgnih.gov Through a series of reactions analogous to the citric acid cycle, this leads to the formation of α-aminoadipate. wikipedia.org Further enzymatic steps, including the formation of saccharopine, ultimately produce L-lysine. nih.govwikipathways.org The distinctness of the AAA pathway in fungi makes its enzymes potential targets for antifungal therapies. wikipedia.orgmdpi.com

FeatureDiaminopimelate (DAP) PathwayAlpha-Aminoadipate (AAA) Pathway
Starting Materials Aspartate, Pyruvate asm.orgα-Ketoglutarate, Acetyl-CoA wikipedia.orgwikipedia.org
Key Intermediate meso-Diaminopimelate wikipedia.orgresearchgate.netα-Aminoadipate wikipedia.orgnih.gov
Organismal Distribution Most bacteria, archaea, plants, algae researchgate.netasm.orgHigher fungi, euglenids, some bacteria wikipedia.orgmdpi.com
Final Step Decarboxylation of meso-diaminopimelate wikipedia.orgresearchgate.netCleavage of saccharopine wikipedia.org

The primary route for L-lysine degradation in animals and plants is the saccharopine pathway, which mainly occurs in liver mitochondria in mammals. wikipedia.orgrupress.org This pathway is critical for maintaining lysine (B10760008) homeostasis, and its dysregulation is linked to certain metabolic disorders. rupress.orgscielo.br

The catabolic process is initiated by the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS). rupress.org This enzyme possesses two domains that catalyze the first two steps:

Lysine-Ketoglutarate Reductase (LKR) domain: This domain condenses L-lysine with α-ketoglutarate to form the intermediate saccharopine. rupress.orgscielo.brunicamp.br

Saccharopine Dehydrogenase (SDH) domain: This domain then hydrolyzes saccharopine to produce α-aminoadipate semialdehyde and glutamate. researchgate.netrupress.orgscielo.br

The resulting α-aminoadipate semialdehyde is further oxidized to α-aminoadipate, which then enters a series of reactions that ultimately convert it into acetyl-CoA, a central molecule in cellular metabolism that can enter the citric acid cycle. unicamp.br The entire pathway effectively channels the lysine skeleton toward the production of glutamic acid and energy. unicamp.br

Some enzymatic reactions involving lysine utilize radical chemistry to achieve difficult chemical transformations. A prominent example is Lysine-2,3-aminomutase (LAM), a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. wikipedia.orgresearcher.life Found in bacteria like Clostridium subterminale, LAM catalyzes the interconversion of L-α-lysine to L-β-lysine, a component of certain antibiotics. researcher.lifepnas.org

The catalytic mechanism does not involve a B12 coenzyme, which is typical for many isomerase reactions. pnas.org Instead, LAM requires three key cofactors:

S-Adenosylmethionine (SAM): It initiates the reaction by generating a highly reactive 5'-deoxyadenosyl radical. wikipedia.orgresearchgate.net

A [4Fe-4S] Cluster: This iron-sulfur cluster is essential for the reductive cleavage of SAM to produce the radical. researcher.lifepnas.org

Pyridoxal 5'-phosphate (PLP): The substrate, L-lysine, binds to PLP to form an external aldimine, which positions it correctly for the reaction. The π-system of PLP also helps to stabilize radical intermediates. wikipedia.orgpnas.org

The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C3 position of the lysine substrate, initiating a rearrangement that moves the amino group from C2 to C3, thereby forming β-lysine. pnas.orgnih.gov Spectroscopic studies have been crucial in identifying the substrate-based radical intermediates, confirming their kinetic competence in the catalytic cycle. nih.gov

Lysine Catabolism Pathways (e.g., Saccharopine Pathway)

Role in Protein Chemistry and Post-Translational Modifications

The 2,6-diaminohexanoate structure is central to protein architecture and function, both as an integral component of polypeptide chains and as a target for extensive modification after translation.

During protein synthesis, L-lysine is incorporated into polypeptide chains as dictated by the genetic code. Its structure, featuring a long, flexible side chain ending in a primary amine (the ε-amino group), is crucial. This side chain is positively charged at physiological pH, allowing it to participate in ionic bonds and hydrogen bonding, which are vital for establishing and maintaining the three-dimensional structure of proteins. researchgate.net

In structural biology, the placement of lysine residues is critical. For example, in the staphylococcal peptidoglycan biosynthesis enzyme MurE, the lysine-binding pocket is defined by electrostatic interactions with the ε-amino group, ensuring the correct amino acid is incorporated into the bacterial cell wall. nih.gov

While L-lysine is the form integrated by ribosomes, its derivatives like Methyl 2,6-diaminohexanoate serve as important reagents in synthetic chemistry. lookchem.com They are used in solid-phase peptide synthesis to create custom peptides with specific modifications or to build branched peptide structures, where the lysine side chain acts as a scaffold. researchgate.netresearchgate.net

After a protein is synthesized, its lysine residues can be covalently modified in numerous ways, a process known as post-translational modification (PTM). thermofisher.comnih.gov These modifications dynamically regulate protein function, localization, and interactions. nih.govlongdom.org Among the most studied PTMs on lysine are acetylation and methylation. thermofisher.comacs.org

Lysine Acetylation: This is the reversible transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue. thermofisher.comfrontiersin.org This modification neutralizes the positive charge of the lysine side chain, which can significantly alter protein conformation and interactions. frontiersin.org In histones, acetylation reduces the affinity between the histone and DNA, leading to a more open chromatin structure that facilitates gene transcription. thermofisher.comresearchgate.net The process is dynamically regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). frontiersin.orgresearchgate.net Acetylation is not limited to histones and affects numerous cytoplasmic proteins, regulating metabolism, cell motility, and other key cellular processes. thermofisher.comfrontiersin.org

Lysine Methylation: This modification involves the addition of one, two, or three methyl groups to the lysine side chain, a reaction catalyzed by protein lysine methyltransferases (PKMTs) using SAM as the methyl donor. longdom.orgacs.org Unlike acetylation, methylation does not change the positive charge of the lysine residue but does increase its size and hydrophobicity. acs.org Histone methylation is a key component of the "histone code," where different methylation states (mono-, di-, or tri-methylation) on specific lysine residues can signal for either gene activation or repression. creative-proteomics.comfrontiersin.org For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is associated with active genes, while trimethylation at lysine 9 (H3K9me3) is a hallmark of silenced chromatin. creative-proteomics.comfrontiersin.org This modification is reversible, with lysine demethylases (KDMs) removing the methyl groups. longdom.orgacs.org Methylation also occurs on non-histone proteins, such as the tau protein implicated in Alzheimer's disease, where it can modulate aggregation propensity. portlandpress.com

ModificationEffect on ChargeKey EnzymesPrimary Function
Acetylation Neutralizes positive charge frontiersin.orgLysine Acetyltransferases (KATs), Lysine Deacetylases (KDACs) researchgate.netGene activation (histones), regulation of protein function and stability thermofisher.comresearchgate.net
Methylation Maintains positive charge acs.orgLysine Methyltransferases (PKMTs), Lysine Demethylases (KDMs) longdom.orgacs.orgGene activation or repression (histones), signal transduction, protein stability acs.orgcreative-proteomics.com

Involvement in Protein Stability and Interactions

This compound, as a derivative of the essential amino acid L-lysine, is of significant interest in the study of protein structure and function. The stability and interaction of proteins are fundamentally influenced by the characteristics of their constituent amino acids. L-lysine itself, with its ε-amino group, is crucial for forming hydrogen bonds and serves as a site for various post-translational modifications, including methylation, which can alter a protein's conformation and its interactions with other molecules. umaryland.edudrugbank.com

The esterification of the carboxyl group of lysine to form this compound introduces a methyl group at the C-terminus. This modification alters the native zwitterionic form of lysine and can influence how the molecule is incorporated into or interacts with peptides and proteins. In biochemical research, protected forms of lysine methyl ester, such as Nα-Boc-L-lysine methyl ester, are utilized in protein engineering. chemimpex.com The purpose of such modifications is often to enhance protein stability and functionality for specific applications. chemimpex.comchemimpex.com For instance, peptides synthesized with these modified lysines can exhibit resistance to enzymatic degradation, which is a key factor in protein stability.

Furthermore, the methylation of lysine residues within a protein is a critical post-translational modification that plays a significant role in regulating protein function and stability. This biological process, while distinct from the synthetic methyl ester, underscores the importance of methylation at lysine sites. Lysine methylation can influence protein-protein interactions and the binding of proteins to DNA, thereby affecting processes like transcriptional regulation. nih.gov The degree of methylation (mono-, di-, or trimethylation) at the ε-amino group has different functional consequences for protein interactions and stability. The study of this compound and related derivatives provides insights into how modifications of the lysine structure can be used to modulate these critical protein properties for research and therapeutic purposes.

Compound/ModificationRole in Protein Stability and InteractionsResearch Context
This compound Synthetic intermediate used in peptide synthesis to introduce a modified lysine residue. Chemical and biochemical synthesis.
Nα-Boc-L-lysine methyl ester Building block in protein engineering to modify lysine residues, potentially improving protein stability and functionality. chemimpex.comPeptide synthesis and pharmaceutical research. chemimpex.com
Nα-Z-L-lysine methyl ester hydrochloride Used in peptide synthesis; the methyl ester group can enhance solubility and stability of the resulting peptides. chemimpex.comBiochemical research and pharmaceutical development. chemimpex.com
Lysine Methylation (Post-Translational) Regulates protein stability, localization, and interactions with other biomolecules like proteins and DNA. nih.govEpigenetics and regulation of gene expression. nih.gov

Biological Activity of Derivatives and Mechanistic Studies

Antioxidative and Neuroprotective Research of Derivatives

Derivatives of 2,6-diaminohexanoic acid have been investigated for their potential therapeutic properties, including antioxidative and neuroprotective effects. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key factor in the pathology of various neurodegenerative diseases. nih.govmdpi.com Consequently, compounds with the ability to counteract oxidative damage are of significant scientific interest.

One notable derivative is Angiolin, which is the 3-methyl-1,2,4-triazolyl-5-thioacetate salt of (S)-2,6-diaminohexanoic acid. Research has shown that Angiolin exhibits both antioxidative and neuroprotective properties. Its mechanism of action involves the regulation of ROS concentration. By scavenging free radicals, Angiolin helps to mitigate the cellular damage they cause. This is particularly relevant in the context of neuroprotection, as neuronal cells are highly susceptible to oxidative stress. nih.gov

Peptides rich in lysine have also been studied for their neuroprotective potential, which is often linked to their antioxidant capabilities. researchgate.net For example, certain peptides have been shown to restore the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and reduce lipid peroxidation, a marker of oxidative damage. researchgate.net These findings suggest that the diaminohexanoate structure, as a core component of these molecules, contributes to their ability to combat oxidative stress and protect neuronal cells from damage. The neuroprotective effects of various antioxidant compounds are often mediated through their ability to either directly scavenge free radicals or to enhance the endogenous antioxidant defense systems of the cells. mdpi.com

DerivativeInvestigated Biological ActivityProposed Mechanism of Action
Angiolin Antioxidative, Neuroprotective Regulates reactive oxygen species (ROS) concentration.
Lysine-rich peptides Neuroprotective, Antioxidant researchgate.netRestores antioxidant enzyme activity (e.g., SOD, CAT), reduces lipid peroxidation. researchgate.net
General Antioxidants Neuroprotective nih.govmdpi.comScavenge free radicals, increase endogenous antioxidant defenses. mdpi.com

Nitric Oxide Modulation by Diaminohexanoate Analogues

The modulation of nitric oxide (NO) signaling pathways is another area where derivatives of 2,6-diaminohexanoic acid have shown significant potential. Nitric oxide is a crucial signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and the immune response. nih.gov However, under conditions of oxidative stress, NO can react with superoxide radicals to form peroxynitrite, a highly reactive and damaging species that contributes to cellular injury and endothelial dysfunction. mdpi.com

Angiolin, the (S)-2,6-diaminohexanoic acid salt of 3-methyl-1,2,4-triazolyl-5-thioacetate, has been identified as a modulator of nitric oxide. A key aspect of its mechanism is the protection of NO from being converted into peroxynitrite. By preserving the bioavailability of NO, Angiolin can help maintain normal endothelial function. Furthermore, it has been shown to modulate the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vasculature.

The interaction of diaminohexanoate analogues with the NO system is complex. The lysine component of Angiolin can interact with NO through its ε-amino group. chemimpex.com This interaction, combined with the properties of the anionic part of the molecule, contributes to its NO-scavenging properties. chemimpex.com The ability of such compounds to modulate NO levels and protect against the formation of cytotoxic nitrogen species highlights their therapeutic potential in conditions associated with endothelial dysfunction and nitrosative stress. mdpi.com

AnalogueEffect on Nitric Oxide (NO)Mechanistic Insight
Angiolin Protects NO from conversion to peroxynitrite; modulates eNOS expression. The (S)-2,6-diaminohexanoic acid component interacts with NO via its ε-amino group, contributing to NO scavenging. chemimpex.com
Thiotriazoline Scavenger of reactive nitrogen species, protects NO from chemical modification. A structural analog of the active component of Angiolin.

Applications in Advanced Chemical Science and Technology

Peptide and Protein Engineering

The distinct functionalities of Methyl 2,6-diaminohexanoate make it a crucial component in the sophisticated field of peptide and protein engineering, enabling the synthesis of complex biomolecules and the enhancement of their therapeutic properties.

Protocols for Synthetic Peptide Construction

This compound, often in its protected form, is a key building block in synthetic peptide construction, particularly in Solid-Phase Peptide Synthesis (SPPS). chemimpex.com SPPS allows for the efficient assembly of peptide chains on a solid resin support. peptide.com The general process involves the sequential addition of amino acids, with their reactive side chains and α-amino groups temporarily protected to ensure the formation of the correct peptide sequence. peptide.com

In the context of SPPS, a protected derivative of lysine (B10760008), such as Nα-Boc-L-lysine methyl ester, can be utilized. chemimpex.com The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the methyl ester protects the carboxyl group. This allows for the selective deprotection and coupling reactions necessary for peptide chain elongation. chemimpex.com

A general protocol for incorporating a lysine derivative like this compound into a synthetic peptide via SPPS can be outlined as follows:

StepDescriptionKey Reagents/Conditions
1. Resin Preparation The solid support resin (e.g., Merrifield resin) is swelled in a suitable solvent like dichloromethane (B109758) (DCM). peptide.comDCM, DMF
2. First Amino Acid Attachment The C-terminal amino acid, with its α-amino group protected, is covalently attached to the resin. peptide.comProtected amino acid, coupling agents (e.g., DCC, HOBt)
3. Deprotection The protecting group on the α-amino group of the resin-bound amino acid is removed. peptide.comTFA (for Boc group), Piperidine (for Fmoc group)
4. Coupling The next protected amino acid in the sequence (e.g., a protected this compound derivative) is activated and coupled to the deprotected amino group of the preceding residue. peptide.comresearchgate.netProtected amino acid, coupling agents (e.g., HATU, HBTU, DIC/HOBt) peptide.comresearchgate.net
5. Repetition Steps 3 and 4 are repeated until the desired peptide sequence is assembled.
6. Cleavage The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed. lsu.eduStrong acids (e.g., HF, TFMSA) peptide.comlsu.edu

The use of this compound provides a site for further modifications on the peptide due to its two amino groups, which can be selectively protected and deprotected. researchgate.net This is particularly useful for creating branched peptides or for attaching other molecules like labels or drug conjugates. springernature.com

Protein PEGylation Strategies for Functional Modulation

PEGylation is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. frontiersin.org This process involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the protein surface. nih.gov PEGylation can increase a protein's half-life in the bloodstream, reduce its immunogenicity, and improve its stability. frontiersin.orgcreativepegworks.com

Lysine residues are common targets for PEGylation due to the presence of a primary amino group on their side chain. nih.govthermofisher.com this compound, as a derivative of lysine, provides a model for studying and implementing PEGylation strategies that target these residues. nih.gov The different pKa values of the α-amino and ε-amino groups of lysine allow for some degree of site-selective modification under controlled pH conditions. frontiersin.org

Several strategies are employed for protein PEGylation targeting lysine residues:

N-hydroxysuccinimide (NHS) Esters: PEG-NHS esters are highly reactive towards primary amino groups, forming stable amide bonds. creativepegworks.comthermofisher.com This is a common and efficient method for non-specific PEGylation of lysine residues. nih.gov

Reductive Amination: PEG-aldehyde can react with the amino groups of lysine to form a Schiff base, which is then reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride. frontiersin.org This method can offer better site-selectivity towards the N-terminus of a protein under acidic conditions. nih.gov

Squaric Acid Chemistry: Squaric acid diethyl ester can be used for the chemoselective activation of amino-terminated PEGs. These activated PEGs show selectivity towards lysine residues for protein conjugation. nih.gov

The functional modulation achieved through PEGylation is significant. For instance, the PEGylation of interferon-α2a led to the development of Peginterferon alfa-2a, a long-acting therapeutic for hepatitis C with an improved dosing schedule. nih.gov While direct PEGylation of this compound itself is not the primary application, its structural similarity to lysine makes it an invaluable tool for developing and optimizing these crucial protein modification strategies. nih.gov

Development of Chemical Building Blocks

The inherent bifunctionality of this compound makes it a valuable building block for the synthesis of a wide array of more complex molecules, finding utility in both materials science and pharmaceutical research.

Use in Polymer Science and Materials Synthesis

This compound can serve as a monomer in the synthesis of polyamides, a class of polymers known for their excellent mechanical properties and thermal stability, with nylon being a well-known example. nih.gov Polyamides are typically formed through the condensation polymerization of a diamine and a dicarboxylic acid or their derivatives. rasayanjournal.co.inmdpi.com

In this context, this compound can act as the diamine component. The two amino groups can react with the two carboxyl groups of a dicarboxylic acid monomer to form amide linkages, resulting in a linear polymer chain. nih.gov The ester group of this compound could potentially be hydrolyzed post-polymerization to introduce carboxylic acid functionalities along the polymer backbone, thereby creating a functional polyamide.

The general reaction for the synthesis of a polyamide from a diamine and a diacid is as follows:

n H₂N-R-NH₂ + n HOOC-R'-COOH → [-HN-R-NH-CO-R'-CO-]n + 2n H₂O

The synthesis of polyamides can be achieved through various methods, including low-temperature solution polycondensation using diacid chlorides. nih.gov The properties of the resulting polyamide, such as crystallinity and solubility, would be influenced by the structure of the diamine and diacid monomers used. nih.gov The incorporation of a building block derived from a natural amino acid like lysine could also impart biodegradability to the resulting polymer. rasayanjournal.co.in

Intermediate in Pharmaceutical Chemistry Research

This compound and its derivatives are important intermediates in pharmaceutical chemistry research and drug development. chemimpex.commdpi.com The presence of multiple reactive sites allows for its incorporation into a variety of complex, biologically active molecules. smolecule.com

One significant application is in the synthesis of enzyme inhibitors. uspto.govfrontiersin.org For example, derivatives of diaminopimelic acid, a close structural analog of diaminohexanoic acid, are key intermediates in the bacterial lysine biosynthesis pathway, making enzymes in this pathway attractive targets for the development of novel antibiotics. mdpi.com The structural features of this compound make it a suitable scaffold for designing inhibitors that can mimic the natural substrate and bind to the active site of these enzymes.

Furthermore, lysine and its esters are used in the synthesis of various pharmaceutical compounds, including those with potential applications in treating neurological disorders and as components of drug delivery systems. chemimpex.comlookchem.com For instance, N²-(tert-butoxycarbonyl)-L-lysine methyl ester is a key intermediate in the synthesis of Boc-lysinated betulonic acid, which has shown inhibitory effects on prostate cancer cells. google.com The compound is also a precursor for creating complex molecules with potential therapeutic applications against infectious diseases or cancer. smolecule.com

The versatility of this compound as a chiral building block is also noteworthy, allowing for the introduction of specific stereochemistry into drug candidates, a critical factor for their biological activity and safety. smolecule.com

Analytical and Spectroscopic Research Methodologies

Quantitative Determination Methods Development and Validation

The accurate quantification of Methyl 2,6-diaminohexanoate is critical in various research applications. Method development and validation are performed to guarantee that the analytical procedures are reliable, reproducible, and fit for their intended purpose.

Spectrophotometry offers a simple and accessible method for the quantitative analysis of certain compounds. For derivatives of 2,6-diaminohexanoic acid, UV spectrophotometric methods have been developed and validated. innovareacademics.ingrafiati.com The development of such an assay for this compound would involve identifying the wavelength of maximum absorbance (λmax). For instance, a related compound, (S)-2,6-diaminohexanoic acid of 3-methyl-1,2,4-triazolyl-5-thioacetate, exhibits a λmax at 238 nm. innovareacademics.ingrafiati.com

Validation of the method is performed in accordance with established guidelines, such as those from the State Pharmacopoeia of Ukraine (SPhU) or the International Council for Harmonisation (ICH). innovareacademics.inijpsjournal.com This process ensures the method's performance is well-documented and suitable for routine use. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A high correlation coefficient (e.g., r ≥ 0.999) is typically required. irbis-nbuv.gov.ua

Accuracy: The closeness of test results to the true value, often determined by recovery studies on spiked samples, with acceptance criteria typically between 98-102%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. innovareacademics.ingrafiati.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. grafiati.com

Research on a related compound demonstrated that the spectrophotometric method was valid, accurate, and reproducible, meeting the requirements for quantitative analysis. innovareacademics.ingrafiati.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. Reverse-Phase HPLC (RP-HPLC) methods are commonly developed for amino acid derivatives like this compound.

Method development involves optimizing several chromatographic conditions. A typical starting point would be a C18 column as the stationary phase, which is effective for separating moderately polar compounds. ijpsjournal.comijpsjournal.com The mobile phase is a critical parameter, often consisting of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and organic solvents such as acetonitrile (B52724) and methanol (B129727). ijpsjournal.comijpsjournal.com The ratio of these solvents is adjusted to achieve optimal separation and retention time. Detection is commonly performed using a UV detector set at a specific wavelength; for lysine (B10760008) hydrochloride, a wavelength of 300 nm has been utilized. ijpsjournal.comijpsjournal.com

Validation of the HPLC method is a rigorous process governed by ICH guidelines. ijpsjournal.com A study on the simultaneous estimation of Folic Acid and Lysine Hydrochloride provides a relevant example of the validation process. ijpsjournal.comijpsjournal.com

Validation ParameterDescriptionTypical Acceptance Criteria
SpecificityEnsures no interference from other components at the analyte's retention time.Peak purity and resolution from other peaks.
LinearityCorrelation between concentration and peak area over a range (e.g., 80-120% of target).Correlation coefficient (r²) > 0.999. ijpsjournal.com
AccuracyMeasured by recovery studies at different concentration levels (e.g., 50%, 100%, 150%).Percent recovery within 98-102%.
Precision (Repeatability & Intermediate)Agreement between multiple measurements of the same sample.Relative Standard Deviation (RSD) < 2%.
RobustnessMethod's resilience to small changes in flow rate, mobile phase composition, etc.RSD of results remains low under varied conditions.

Successful validation, as demonstrated in studies on related compounds, proves the method is simple, precise, and accurate for routine quality control. ijpsjournal.comirbis-nbuv.gov.ua

Spectrophotometric Assay Development and Validation

Advanced Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. FTIR, UV-Vis, and NMR spectroscopy each provide unique information about the functional groups, electronic transitions, and the precise arrangement of atoms within the this compound molecule.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A recent study on the parent compound, (2S)-2,6-diaminohexanoic acid (DAHA), provides insight into the expected vibrational modes. researchgate.net For this compound, the FTIR spectrum would be characterized by absorption bands corresponding to its key structural features.

The primary and secondary amine (N-H) groups would exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net The ester functional group would be clearly identifiable by a strong carbonyl (C=O) stretching absorption, typically found around 1735-1750 cm⁻¹. Additionally, the C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. Other characteristic peaks would include C-H stretching from the aliphatic chain (below 3000 cm⁻¹) and N-H bending vibrations (around 1590-1650 cm⁻¹). researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Aliphatic (C-H)Stretching2850 - 2960
Ester Carbonyl (C=O)Stretching1735 - 1750
Amine (N-H)Bending1590 - 1650
Ester (C-O)Stretching1000 - 1300

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the ester's carbonyl group. Carbonyl compounds typically exhibit a weak absorption band at a longer wavelength (around 270-300 nm) corresponding to the forbidden n→π* (non-bonding to anti-bonding pi orbital) transition. masterorganicchemistry.com A much stronger absorption corresponding to the π→π* transition occurs at a shorter wavelength, often below 200 nm. masterorganicchemistry.com

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen framework. libretexts.org For this compound, both ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation. nih.gov

¹H NMR Spectrum: The proton NMR would show distinct signals for each unique proton environment.

-OCH₃ (Methyl Ester): A sharp singlet would appear around 3.7 ppm.

-CH(NH₂)- (Alpha-Proton): A multiplet (likely a triplet or doublet of doublets) around 3.0-3.5 ppm, shifted downfield by the adjacent electron-withdrawing ester and amino groups.

-CH₂- (Chain Methylene (B1212753) Groups): Several overlapping multiplets would be present in the aliphatic region, typically between 1.3 and 1.8 ppm.

-CH₂NH₂ (Epsilon-Methylene): A multiplet (likely a triplet) shifted slightly downfield from the other methylenes, around 2.7 ppm, due to the adjacent amino group.

-NH₂ (Amino Protons): Two broad singlet signals that can appear over a wide range and are often exchangeable with D₂O.

¹³C NMR Spectrum: The carbon NMR spectrum provides one signal for each unique carbon atom.

C=O (Ester Carbonyl): The least shielded carbon, appearing far downfield around 170-175 ppm. nih.gov

-OCH₃ (Methyl Ester): A signal around 50-55 ppm.

-CH(NH₂)- (Alpha-Carbon): A signal around 50-60 ppm.

Aliphatic -CH₂- Carbons: Signals for the four distinct methylene carbons in the chain would appear in the upfield region, typically between 20 and 40 ppm. nih.gov

Atom TypeGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Proton-OCH₃~3.7 (singlet)-
Protonα-CH~3.0 - 3.5 (multiplet)-
Protonε-CH₂~2.7 (multiplet)-
ProtonChain -CH₂-~1.3 - 1.8 (multiplets)-
Proton-NH₂Broad, variable-
CarbonC=O-~170 - 175
Carbon-OCH₃-~50 - 55
Carbonα-C-~50 - 60
CarbonChain -CH₂--~20 - 40

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of a molecule's electronic characteristics. For (2S)-2,6-diaminohexanoic acid (DAHA), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to elucidate its structural and electronic properties. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. ajchem-a.comnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com

For DAHA, the HOMO is primarily localized on the carboxyl group (COO-), while the LUMO is distributed over the amino groups and parts of the carbon chain. researchgate.net This distribution indicates the likely sites for electrophilic and nucleophilic attacks, respectively. The calculated energies of these orbitals and the resulting energy gap provide a quantitative measure of the molecule's reactivity. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, further quantify the chemical behavior of the molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for (2S)-2,6-diaminohexanoate (DAHA) Calculated using DFT/B3LYP/6-311++G(d,p) level of theory. Data pertains to (2S)-2,6-diaminohexanoic acid.

ParameterValue (eV)Formula
EHOMO-6.25-
ELUMO-0.78-
Energy Gap (ΔE)5.47ELUMO - EHOMO
Ionization Potential (I)6.25-EHOMO
Electron Affinity (A)0.78-ELUMO
Electronegativity (χ)3.515(I + A) / 2
Chemical Hardness (η)2.735(I - A) / 2
Chemical Softness (S)0.3651 / η

Source: Based on data from Sherin et al. (2025). researchgate.net

To understand the bonding and electron distribution within the molecule, Electron Localization Function (ELF) and Reduced Density Gradient (RDG) analyses are utilized. researchgate.netresearchgate.net

Electron Localization Function (ELF): ELF analysis provides a quantitative method to map the electron pair probability in a molecule's three-dimensional space. labinsights.nl It helps to distinguish core electrons, covalent bonds, and lone pairs. labinsights.nljussieu.fr In the study of DAHA, ELF analysis reveals distinct localization basins. researchgate.net High ELF values (approaching 1.0) are observed around the C-H, C-C, C-N, and C-O covalent bonds, indicating a high degree of electron localization in these bonding regions. researchgate.netjussieu.fr Similarly, localization is seen corresponding to the lone pairs on the oxygen and nitrogen atoms. researchgate.net

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its first derivative, used to identify and visualize non-covalent interactions (NCIs). researchgate.netdergipark.org.tr By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be characterized. dergipark.org.tr For DAHA, the RDG analysis reveals several spikes in the low-density, low-gradient region, which are indicative of non-covalent interactions. researchgate.net These include van der Waals interactions and potential hydrogen bonds within the molecule, which are crucial for its conformational stability. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals and Chemical Reactivity

Molecular Simulation and Docking Approaches

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net It is widely used to understand the interactions between a ligand, such as Methyl 2,6-diaminohexanoate or its parent acid, and a biological target, typically a protein or enzyme. lookchem.comresearchgate.net

In the computational investigation of DAHA, molecular docking was performed to assess its binding affinity against various protein targets. researchgate.net For instance, docking studies with the human peroxisome proliferator-activated receptor gamma (PPAR-γ), a protein implicated in various metabolic diseases, were conducted. The results showed that DAHA forms favorable interactions within the protein's binding pocket, primarily through hydrogen bonds involving its amino and carboxyl groups. researchgate.net The calculated binding energy provides an estimate of the affinity of the ligand for the receptor. researchgate.net

Similarly, docking studies have been used to predict the binding patterns of related molecules, such as D-lysine methyl ester derivatives, with targets like aminopeptidase (B13392206) N (APN), revealing key hydrophobic and hydrogen-bond interactions that govern the ligand-receptor binding. lookchem.com These simulations are instrumental in evaluating the potential of a molecule to act as a therapeutic agent. researchgate.net

Table 2: Example Molecular Docking Results for (2S)-2,6-diaminohexanoic acid (DAHA)

Protein TargetPDB IDBinding Energy (kcal/mol)Key Interacting Residues
PPAR-γ4PRG-6.4SER289, HIS449, TYR473

Source: Based on data from Sherin et al. (2025). researchgate.net

Investigation of Optical Properties and Temperature Dependencies

The optical properties of a molecule are determined by how it interacts with light, which is fundamentally linked to its electronic structure. Computational methods can predict properties like UV-visible absorption spectra and non-linear optical (NLO) behavior. researchgate.net

For DAHA, time-dependent DFT (TD-DFT) calculations have been used to simulate its UV-visible absorption spectrum. researchgate.net The calculations predict the electronic transitions responsible for light absorption, with the primary absorption peak for DAHA in the gas phase being attributed to an electronic transition from the HOMO to the LUMO. researchgate.net

Furthermore, the influence of temperature on the thermodynamic properties of the molecule, such as heat capacity, entropy, and enthalpy, has been investigated computationally. researchgate.net These properties generally show a positive correlation with temperature. researchgate.net The temperature dependence of optical properties, while complex, can also be explored. In many organic materials, increasing temperature can lead to changes in the refractive index and can broaden absorption spectra due to increased electron-phonon scattering. aps.orgmdpi.com While detailed temperature-dependent optical studies for this compound are not extensively available, the general principles suggest that its optical response would be sensitive to thermal variations. aps.orgarxiv.org

Future Research Trajectories and Interdisciplinary Perspectives

Design and Synthesis of Next-Generation Diaminohexanoate Derivatives

The design and synthesis of new diaminohexanoate derivatives are central to expanding their application scope. Current research focuses on creating novel analogs with tailored properties for specific functions in medicine, materials science, and catalysis.

One promising avenue involves the synthesis of diaminopyrimidine derivatives. nih.gov Building upon existing scaffolds like TAE-226, researchers are designing compounds that can act as potent inhibitors for biological targets such as focal adhesion kinase (FAK), which is implicated in tumor development. nih.gov The strategy often involves a 2,4-diarylaminopyrimidine scaffold, which has shown efficacy in inhibiting FAK. nih.gov Structural optimization of these derivatives aims to enhance their inhibitory activity and antiproliferative effects against cancer cell lines. nih.gov

Another area of interest is the creation of derivatives for use in asymmetric catalysis, where chiral compounds are synthesized with high enantioselectivity. For instance, derivatives of (S)-2,6-diaminohexanoate are being explored for their potential in developing novel catalysts. Furthermore, the synthesis of complex molecules, such as those incorporating thiazole (B1198619) and triazole moieties, highlights the versatility of diaminohexanoate derivatives as building blocks in medicinal chemistry. smolecule.com These compounds are being investigated for a range of biological activities, including antifungal and anticancer properties. smolecule.com

The table below summarizes some examples of next-generation diaminohexanoate derivatives and their potential applications.

Derivative ClassCore Scaffold/ModificationPotential ApplicationsKey Research Findings
Diaminopyrimidines2,4-DiarylaminopyrimidineAnticancer agents (FAK inhibitors)Compound A12 showed IC50 values of 130 nM and 94 nM against A549 and MDA-MB-231 cell lines, respectively. nih.gov
Thiazole-Triazole ConjugatesThiazole and 1,2,4-triazole (B32235) groupsAntifungal and anticancer agentsDerivatives exhibit broad-spectrum antifungal activity and cytotoxic effects on cancer cells. smolecule.com
Asymmetric CatalystsChiral diaminohexanoate backboneEnantioselective synthesisUsed in the development of catalysts for producing chiral molecules.

Advanced Mechanistic Elucidation of Biological and Catalytic Roles

A deeper understanding of the mechanisms by which Methyl 2,6-diaminohexanoate and its derivatives function at a molecular level is crucial for their effective application. Advanced analytical and computational techniques are being employed to elucidate these mechanisms.

Recent studies have focused on the enzymatic pathways involving diaminohexanoate derivatives. For example, L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH) is a key enzyme in the metabolism of L-erythro-3,5-diaminohexanoate. researchgate.netvulcanchem.com Structural and mechanistic studies of this enzyme, which belongs to the amino acid dehydrogenase (AADH) family, are providing insights into its catalytic mechanism and substrate specificity. researchgate.netvulcanchem.comresearchgate.net Understanding how this enzyme catalyzes the oxidative deamination of its substrate is essential for its use in biocatalytic processes, such as the synthesis of valuable β-amino acids. researchgate.netvulcanchem.com

The interaction of diaminohexanoate derivatives with biological molecules is another area of active investigation. For instance, the compound (S)-2,6-diaminohexanoic acid 3-methyl-1,2,4-triazolyl-5-thioacetate, known as Angiolin, has been studied for its ability to modulate nitric oxide (NO) levels. researchgate.netmdpi.com Mechanistic studies suggest that Angiolin can interact with NO through electron transfer, potentially forming more stable complexes and influencing NO bioavailability. researchgate.netmdpi.com This has implications for its use in conditions associated with endothelial dysfunction. mdpi.com

Computational methods, often combined with experimental techniques like mass spectrometry, are proving to be powerful tools for exploring reaction mechanisms. rsc.org This combined approach allows for the identification of possible reaction intermediates and the detailed mapping of reaction energy profiles, providing a comprehensive understanding of catalytic cycles. rsc.orgmdpi.com

The following table outlines key research findings related to the mechanistic elucidation of diaminohexanoate derivatives.

Derivative/EnzymeResearch FocusKey Mechanistic Insights
L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH)Biocatalytic synthesis of β-amino acidsThe enzyme catalyzes the oxidative deamination of L-erythro-3,5-diaminohexanoate. researchgate.netvulcanchem.com Structural analysis reveals a unique catalytic mechanism compared to other amino acid dehydrogenases. researchgate.net
Angiolin ((S)-2,6-diaminohexanoic acid 3-methyl-1,2,4-triazolyl-5-thioacetate)Modulation of nitric oxide (NO)Interacts with NO via electron transfer, potentially scavenging reactive species and modulating NO bioavailability. researchgate.netmdpi.com
Iron-Catalyzed CarboazidationRadical relay mechanismMechanistic studies have revealed a radical-based pathway for the carboazidation of alkenes using diaminohexanoate-related precursors. mdpi.com

Innovative Applications in Bio-Conjugation and Functional Materials

The unique chemical properties of this compound and its derivatives make them attractive candidates for applications in bioconjugation and the development of advanced functional materials.

In the field of bioconjugation, diaminohexanoic acid derivatives are utilized to link peptides to other biomolecules, creating conjugates for targeted drug delivery or as diagnostic agents. evitachem.com For example, Fmoc-L-Lys(Cbz)OH, a protected derivative of lysine (B10760008) (2,6-diaminohexanoic acid), is a key building block in solid-phase peptide synthesis and is used in creating bioconjugates. evitachem.com

The development of novel materials incorporating diaminohexanoate moieties is another exciting research direction. These can include bioactive materials for medical implants or tissue engineering. smolecule.com The presence of amino and carboxyl groups allows for the formation of various chemical linkages, enabling the integration of these molecules into larger polymer networks or onto surfaces. For instance, diaminohexanoic acid has been used to modify silica (B1680970) gel columns for applications in ion chromatography. dcu.ie Additionally, ionic liquids based on diaminohexanoate, such as Pyrolidin-1-ium 2,6-diaminohexanoate, are being explored for their potential in biomass pretreatment. sci-hub.se

The table below highlights some innovative applications of diaminohexanoate derivatives.

Application AreaSpecific UseRelevant Derivative/CompoundKey Features
BioconjugationLinking peptides to biomoleculesFmoc-L-Lys(Cbz)OHEnables the creation of targeted drug delivery systems and diagnostic tools. evitachem.com
Functional MaterialsStationary phases for chromatographyDiaminohexanoic acid-modified silicaUsed for the separation of metal ions in high-performance chelation ion chromatography. dcu.ie
Biomass PretreatmentIonic liquidsPyrolidin-1-ium 2,6-diaminohexanoateExplored for enhancing the processing of lignocellulosic biomass. sci-hub.se
Bioactive MaterialsPotential for medical implants and tissue engineeringDiaminohexanoate-based polymersThe functional groups allow for integration into various material scaffolds. smolecule.com

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental investigation is accelerating progress in the field of diaminohexanoate research. This integrated approach provides a more complete picture of molecular properties, reaction mechanisms, and biological activities.

Computational studies, such as those employing Density Functional Theory (DFT), are used to analyze the structural, electronic, and spectroscopic properties of diaminohexanoate molecules. researchgate.netsciprofiles.comnih.gov These theoretical analyses can predict molecular geometry, vibrational frequencies, and electronic transitions, which can then be validated by experimental techniques like FT-IR and UV-Vis spectroscopy. researchgate.netsciprofiles.comnih.gov Furthermore, computational methods can elucidate chemical reactivity through the analysis of frontier molecular orbitals and molecular electrostatic potential. researchgate.netsciprofiles.comnih.gov

Molecular docking studies are another powerful computational tool used to predict the binding interactions between diaminohexanoate derivatives and their biological targets, such as enzymes and receptors. smolecule.comresearchgate.netsciprofiles.com This provides valuable insights into the potential biological activity and can guide the design of more potent and selective compounds. smolecule.comresearchgate.netsciprofiles.com For example, docking studies can help understand how a compound interacts with the active site of an enzyme, informing the rational design of new inhibitors.

The combination of experimental data from techniques like mass spectrometry with computational chemistry offers a robust strategy for elucidating complex reaction mechanisms. rsc.org Experimental methods can identify key intermediates, while computational modeling can map out the energetic landscape of the entire reaction pathway. rsc.org This integrated approach has been successfully applied to understand catalytic processes involving diaminohexanoate-related compounds. mdpi.com

The table below illustrates the synergistic use of computational and experimental methods in diaminohexanoate research.

Research AreaComputational MethodExperimental MethodCombined Insights
Structural and Electronic PropertiesDensity Functional Theory (DFT)FT-IR and UV-Vis SpectroscopyValidation of theoretical predictions of molecular structure, vibrations, and electronic behavior. researchgate.netsciprofiles.comnih.gov
Biological Activity PredictionMolecular DockingIn vitro enzyme assaysUnderstanding ligand-receptor interactions and guiding the design of new bioactive molecules. smolecule.comresearchgate.netsciprofiles.com
Reaction Mechanism ElucidationQuantum Chemical CalculationsMass SpectrometryIdentification of reaction intermediates and detailed mapping of reaction pathways. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal protocols for synthesizing methyl 2,6-diaminohexanoate, and how can purity be ensured?

  • Methodological Answer : this compound (CAS 26348-70-9) is typically synthesized via esterification of L-lysine using methanol under acidic conditions, followed by purification via recrystallization. Key steps include:

  • Reaction Monitoring : Use HPLC or TLC to track reaction progress ( ).
  • Purification : Recrystallize from methanol/water mixtures to achieve ≥98% purity, as confirmed by ESI/MS or NMR ( ).
  • Yield Optimization : Adjust molar ratios (e.g., lysine:HCl:methanol) and reaction time (24–48 hrs) to maximize yield ( ).
    • Critical Parameters : Maintain inert atmosphere (N₂) to prevent oxidation and hygroscopic degradation ( ).

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR to verify esterification and amine protonation states ( ).
  • Purity Assessment : HPLC with UV detection (λ = 210 nm) or ion-exchange chromatography for quantifying residual lysine ( ).
  • Mass Analysis : ESI/MS ([M+H]⁺ = 233.14 m/z) ensures molecular weight consistency ( ).
    • Data Validation : Cross-reference with X-ray crystallography data for stereochemical confirmation ().

Q. How does solubility vary across solvents, and what implications does this have for experimental design?

  • Solubility Profile :

SolventSolubility (mg/mL)Temperature (°C)Reference
Water>10025
Methanol>5025
DMSO<1025
  • Methodological Insight : Pre-dissolve in water for aqueous reactions; use methanol for organic-phase syntheses. Avoid DMSO for high-concentration stock solutions ( ).

Advanced Research Questions

Q. How do radical SAM enzymes interact with this compound in amino acid fermentation pathways?

  • Mechanistic Insight : Radical S-adenosylmethionine (SAM) enzymes catalyze C–H bond activation in lysine derivatives. For this compound:

  • Substrate Binding : The ester group may alter binding affinity compared to free lysine, requiring docking simulations ( ).
  • Radical Intermediates : Use EPR spectroscopy to detect triplet-state radicals during catalysis ().
    • Experimental Design : Compare kinetic parameters (kₐᵢ, Kₘ) with lysine analogs (e.g., 2,5-DAH) to assess steric/electronic effects ( ).

Q. What strategies mitigate instability of this compound under varying pH and temperature?

  • Stability Analysis :

  • pH Dependence : Stable at pH 4–6 (protonated amines); degrades rapidly above pH 8 due to ester hydrolysis ( ).
  • Thermal Stability : Store at –20°C under inert atmosphere; avoid freeze-thaw cycles ( ).
    • Advanced Techniques :
  • Accelerated Stability Testing : Use Arrhenius modeling to predict shelf life at 25°C ( ).
  • Lyophilization : Formulate as lyophilized powder for long-term storage ( ).

Q. How can contradictory data on reactive intermediates in this compound-based reactions be resolved?

  • Case Study : Discrepancies in radical intermediate lifetimes (e.g., 2,6-DAH vs. 3,5-DAH) may arise from:

  • Detection Limits : Optimize EPR settings (modulation amplitude, temperature) for low-concentration species ().
  • Computational Validation : Perform DFT calculations to predict radical stability and compare with experimental data ().
    • Best Practices : Triangulate data from EPR, transient absorption spectroscopy, and isotopic labeling ( ).

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Hazard Mitigation :

  • Personal Protection : Wear nitrile gloves, goggles, and lab coats (H315/H319 risks) ( ).
  • Ventilation : Use fume hoods to avoid inhalation of dust (P261/P272) ().
    • Spill Management : Neutralize with 5% acetic acid, followed by absorption with vermiculite ().

Data Presentation and Reproducibility

Q. How should researchers present raw and processed data for reproducibility?

  • Guidelines :

  • Raw Data : Include HPLC chromatograms, NMR spectra, and crystallography files in supplementary materials ( ).
  • Statistical Analysis : Report mean ± SD for triplicate experiments; use ANOVA for comparative studies ( ).
    • Transparency : Disclose solvent lot numbers and instrument calibration dates ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.